![molecular formula C16H11ClN4O B4701751 6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4701751.png)
6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide
Overview
Description
6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide is a novel chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has shown promising results in various applications, including cancer treatment, anti-inflammatory, and anti-viral activities.
Mechanism of Action
The mechanism of action of 6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase I and II, and DNA polymerase. It also induces the production of reactive oxygen species (ROS) in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells, induces cell cycle arrest and apoptosis, and has anti-inflammatory and anti-viral activities. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its low toxicity in normal cells. This makes it a safer alternative to other anti-cancer drugs that have high toxicity. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer treatment.
Future Directions
There are several future directions for the study of 6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide. One direction is to further investigate its mechanism of action to optimize its use in cancer treatment. Another direction is to explore its potential as an anti-inflammatory and anti-viral agent. Additionally, the synthesis of analogs of this compound could lead to the discovery of more potent and selective anti-cancer agents.
Scientific Research Applications
6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It works by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-viral activities.
properties
IUPAC Name |
6-chloro-N-(1H-indol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O/c17-11-1-4-15-20-14(9-21(15)8-11)16(22)19-12-2-3-13-10(7-12)5-6-18-13/h1-9,18H,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHWDJZRONSYTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC(=O)C3=CN4C=C(C=CC4=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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